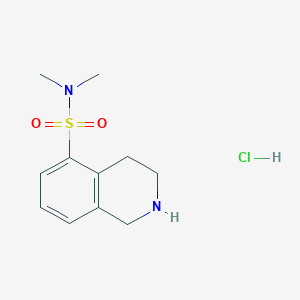

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

Description

Tetrahydroisoquinoline Scaffold in Chemical Research

The 1,2,3,4-tetrahydroisoquinoline scaffold holds an important position in medicinal chemistry due to its wide range of pharmacological properties and structural versatility. This heterocyclic framework is encountered in numerous bioactive compounds and drugs, making it a privileged scaffold for pharmaceutical development. Tetrahydroisoquinoline derivatives constitute one of the largest families of alkaloids and exhibit a wide range of structural diversity and biological activity. The scaffold serves as a common structural motif in many alkaloids isolated from several plants and mammalian species, demonstrating its fundamental importance in natural product chemistry.

Research investigations have revealed that tetrahydroisoquinoline analogs possess a broad spectrum of biological activities, including antitumor, antitubercular, antitrypanosomal, antibacterial, anti-human immunodeficiency virus, anti-inflammatory, anti-Alzheimer, and anticonvulsant properties. The synthetic ease for constructing the core scaffold, complemented with its reactivity, makes it ideal for further structure-activity relationship studies. Various medicinal chemistry strategies have been employed for the design and development of tetrahydroisoquinoline analogs as inhibitors or modulators of relevant therapeutic targets.

The conformational characteristics of tetrahydroisoquinoline derivatives contribute significantly to their biological activity profiles. Tetrahydroisoquinoline is classified as a conformationally restrained analog of β-phenethylamine and amphetamine, which influences its pharmacological properties. The electron-donating, electron-withdrawing, and heterocyclic functional groups on the backbone play vital roles in modulating the biological potential of synthesized compounds. Structure-activity relationship studies demonstrate that diverse functional group modifications can substantially alter the therapeutic properties of tetrahydroisoquinoline derivatives.

Significance of Sulfonamide Functionalization in Heterocyclic Chemistry

Sulfonamides represent basic motifs for a whole generation of drugs from a large group of therapeutic agents, and research in the field of new sulfonamide synthesis has received renewed interest due to increased synthetic capabilities and expanded biological activity spectra. The combination of sulfonamide fragments with nitrogen-containing heterocycles has emerged as an effective approach for synthesizing broad-spectrum bioactive compounds. Modern synthetic chemistry has significantly expanded the possibilities for incorporating sulfonamide groups into heterocyclic frameworks, resulting in compounds with enhanced biological properties.

The formation of sulfonamide groups is commonly achieved through the reaction of nitrogen-nucleophilic centers in substrate molecules with corresponding sulfonyl chlorides. This synthetic approach provides considerable flexibility in designing compounds with specific biological targets. Sulfonamides can serve both as sources of nitrogen for building nitrogen-containing heterocyclic cores and as side chain substituents in biologically active substances. The versatility of sulfonamide chemistry allows for the development of compounds with diverse pharmacological profiles.

Sulfonamide derivatives often demonstrate multiple types of biological activity beyond their traditional antibacterial properties. Antiviral activity has been observed in a wide range of sulfonamide derivatives, including compounds active against coxsackievirus B, enteroviruses, encephalomyocarditis viruses, adenoviruses, human parainfluenza viruses, Ebola virus, Marburg virus, severe acute respiratory syndrome coronavirus 2, human immunodeficiency virus, and others. The development of new broad-spectrum therapeutic agents based on sulfonamide chemistry represents an extremely important task for synthetic organic and medicinal chemistry.

Historical Development of Tetrahydroisoquinoline-Sulfonamide Derivatives

The historical development of tetrahydroisoquinoline-sulfonamide derivatives represents a significant evolution in heterocyclic chemistry, with research efforts spanning several decades of synthetic and medicinal chemistry advancement. Early investigations focused on exploring the fundamental chemical properties of these hybrid molecules, which combine two important pharmacophore systems. The recognition that tetrahydroisoquinoline scaffolds could be effectively functionalized with sulfonamide groups opened new avenues for drug development and chemical biology research.

Patent literature indicates significant interest in tetrahydroisoquinoline sulfonamide derivatives for pharmaceutical applications, with documented uses in preparing medicaments for various therapeutic indications. The development of synthetic methodologies for constructing these compounds has evolved from traditional multi-step approaches to more efficient modern techniques. Microwave-assisted synthesis has emerged as an alternative eco-friendly method for producing tetrahydroisoquinoline sulfonamide derivatives, demonstrating improved efficiency and environmental compatibility.

Recent advances in synthetic methodology have enabled the development of novel multicomponent assembly processes for rapid and efficient construction of various heterocyclic scaffolds bearing tetrahydroisoquinoline cores. These methodological improvements have facilitated access to diverse arrays of compounds for biological evaluation. The evolution of synthetic strategies has particularly focused on developing methods that allow facile derivatization to access structurally diverse compound libraries for pharmaceutical screening programs.

Contemporary research has expanded the scope of tetrahydroisoquinoline-sulfonamide chemistry through innovative synthetic approaches, including branching double-annulation cascade strategies and iminium-induced cyclization sequences. These developments have enabled the construction of complex fused tetrahydroisoquinoline scaffolds with enhanced structural diversity and potential biological activity. The continued advancement of synthetic methodologies ensures that tetrahydroisoquinoline-sulfonamide derivatives remain at the forefront of heterocyclic chemistry research.

Structural Features and Nomenclature of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride possesses a complex molecular architecture that combines multiple functional elements within a single chemical entity. The compound exhibits the molecular formula C₁₁H₁₆N₂O₂S·HCl with a molecular weight of 276.79 g/mol. The structural framework consists of a tetrahydroisoquinoline core system with a sulfonamide substituent positioned at the 5-carbon, where the sulfonamide nitrogen bears two methyl groups, and the entire molecule exists as a hydrochloride salt.

The tetrahydroisoquinoline portion of the molecule contains a partially saturated bicyclic system derived from isoquinoline through selective hydrogenation of the heterocyclic ring. This core structure maintains the aromatic benzene ring while incorporating a saturated six-membered nitrogen-containing ring. The 5-position substitution places the sulfonamide functionality directly on the aromatic ring, creating a substitution pattern that influences both chemical reactivity and biological activity.

The sulfonamide functional group features a sulfur atom bonded to two oxygen atoms and a nitrogen atom, with the nitrogen bearing two methyl substituents. This N,N-dimethyl substitution pattern distinguishes the compound from primary sulfonamides and influences its chemical properties, solubility characteristics, and potential biological interactions. The International Union of Pure and Applied Chemistry nomenclature reflects the systematic naming convention that identifies the specific substitution pattern and stereochemical features.

The hydrochloride salt formation represents a common pharmaceutical practice for enhancing compound stability, solubility, and handling characteristics. The protonation occurs at the basic nitrogen center within the tetrahydroisoquinoline ring system, forming a stable ionic compound. The Chemical Abstracts Service registry number 1803584-14-6 provides unique identification for this specific chemical entity. The compound's InChI code and Simplified Molecular Input Line Entry System representation facilitate database searching and computational chemistry applications.

| Structural Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₂S·HCl |

| Molecular Weight | 276.79 g/mol |

| Chemical Abstracts Service Number | 1803584-14-6 |

| International Union of Pure and Applied Chemistry Name | N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride |

| Physical Form | Powder |

| Purity | 95% |

The three-dimensional molecular geometry of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride influences its chemical behavior and potential biological interactions. The tetrahydroisoquinoline scaffold adopts a chair-like conformation for the saturated ring portion, while the aromatic ring maintains planarity. The sulfonamide group extends from the aromatic ring with characteristic tetrahedral geometry around the sulfur center. The dimethyl substituents on the sulfonamide nitrogen introduce steric considerations that affect molecular recognition and binding interactions.

Properties

IUPAC Name |

N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2S.ClH/c1-13(2)16(14,15)11-5-3-4-9-8-12-7-6-10(9)11;/h3-5,12H,6-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXDKLRXAQZQBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC2=C1CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core THIQ Skeleton Formation

The THIQ scaffold is typically constructed via Bischler–Napieralski cyclization or Pictet–Spengler condensation :

N,N-Dimethylation

Dimethylation of the sulfonamide nitrogen is achieved via:

Hydrochloride Salt Formation

The final step involves protonation with HCl:

- Freebase dissolution in anhydrous Et₂O or IPA, followed by HCl gas bubbling or addition of HCl/IPA solution.

- Crystallization at 0–5°C yields the hydrochloride salt.

Key Considerations

- Catalyst efficiency : PA/SiO₂ enables recyclability (5+ cycles) without significant activity loss.

- Stereoselectivity : Chiral Ru(II) catalysts (e.g., (R,R)-RuTsDPEN) enable asymmetric synthesis of THIQ derivatives.

- Scalability : Aqueous workup steps (e.g., NaOH extraction) simplify purification.

Synthetic Challenges

- Regioselectivity : Sulfonamide positioning at C5 requires directed ortho-metalation or protective group strategies.

- Byproduct control : Over-alkylation during dimethylation necessitates strict stoichiometry.

Scientific Research Applications

Medicinal Chemistry

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride has been studied for its potential therapeutic effects. Its structural features suggest it may interact with biological targets involved in various diseases.

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines. The sulfonamide group is known for enhancing the bioactivity of compounds in cancer therapy .

- Antimicrobial Properties : Some derivatives of tetrahydroisoquinolines have shown antibacterial and antifungal activities. The sulfonamide moiety is often linked to antimicrobial action, suggesting potential uses in treating infections .

Neuroscience

The compound's isoquinoline backbone is associated with neuroactive properties. Research indicates that it could serve as a scaffold for developing new neuroprotective agents or treatments for neurodegenerative diseases.

- Dopaminergic Activity : Isoquinolines are known to influence dopamine receptors. Studies exploring their effects on neurotransmission could lead to new treatments for conditions like Parkinson's disease .

Synthetic Chemistry

In synthetic organic chemistry, N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride can be utilized as an intermediate for synthesizing more complex molecules.

- Building Block for Drug Development : Its unique structure allows chemists to modify the compound to create analogs with improved efficacy or reduced side effects for various therapeutic applications .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a related compound showed significant activity against breast cancer cell lines. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways. This highlights the potential of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline derivatives in anticancer drug development .

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, researchers synthesized several derivatives of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride. These derivatives exhibited protective effects on neuronal cells subjected to oxidative stress. The findings suggest that modifications to the sulfonamide group could enhance neuroprotective properties .

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It may interact with enzymes, receptors, or other biomolecules to modulate biological processes. The exact mechanism of action depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Amine and Sulfonamide Groups

a) N-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide Hydrochloride

- Key Difference : Single methyl group on the amine (vs. N,N-dimethyl in the target compound).

- Molecular Formula : Likely C₁₀H₁₄ClN₃O₂S (inferred from ).

- Applications : Priced at €473/50mg, suggesting use as a high-purity building block in drug synthesis .

b) 2-Methyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonyl Chloride Hydrochloride

- Key Difference : Sulfonyl chloride group (reactive intermediate) vs. sulfonamide (stable therapeutic moiety).

- Molecular Formula: C₁₀H₁₃Cl₂NO₂S (MW: 282.19) .

- Applications : Used in organic synthesis as a precursor for sulfonamides. The sulfonyl chloride’s reactivity contrasts with the sulfonamide’s stability, limiting direct pharmacological utility .

Functional Group Variations

a) Methyl 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-carboxylate Hydrochloride

- Key Difference : Carboxylate ester at the 5-position (vs. sulfonamide).

- Molecular Formula: C₁₃H₁₈ClNO₂ (MW: 255.74) .

- Safety data indicate handling precautions for inhalation and skin contact, suggesting higher toxicity than sulfonamides .

b) 4-Methylisoquinoline-5-sulfonyl Chloride Hydrochloride

- Key Difference : Methyl at the 4-position (vs. dimethylamine substitution).

- Molecular Formula: C₁₀H₈ClNO₂S·ClH (MW: 278.16) .

- Impact of Positional Isomerism : The 4-methyl group may sterically hinder interactions with biological targets compared to the 5-sulfonamide derivative.

Pharmacological Activity Comparisons

a) NIH 9941: (-)-trans-N,N-Dimethyl-1,2,3,4-tetrahydro-4-methyl-4-phenyl-2-naphthylamine Hydrochloride

- Key Difference: Naphthylamine core (vs. isoquinoline) with N,N-dimethyl substitution.

- Activity : Exhibits narcotic agonist activity with lower potency than morphine, highlighting the role of dimethylamine groups in modulating receptor binding .

- Relevance: Demonstrates that N,N-dimethyl substitution on tetrahydroisoquinoline/naphthylamine scaffolds can influence CNS activity, though core structure differences alter target specificity .

b) 5-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride

Data Table: Structural and Functional Comparisons

Research Implications and Gaps

- Sulfonamide vs.

- N,N-Dimethyl Substitution : This modification may enhance pharmacokinetic properties compared to N-methyl or unsubstituted analogs, though in vivo studies are needed .

- Safety Profiles : Ester derivatives (e.g., ) require stringent safety protocols, whereas sulfonamides are generally better tolerated .

Biological Activity

N,N-Dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₇ClN₂O₂S

- Molecular Weight : 276.78 g/mol

- CAS Number : 1803584-14-6

The compound features a tetrahydroisoquinoline core combined with a sulfonamide group, which is known for enhancing biological activity and pharmacological properties. The sulfonamide moiety is particularly recognized for its antibacterial effects by inhibiting bacterial dihydropteroate synthase, crucial for folate synthesis in bacteria.

1. Inhibition of Enzymes

Research indicates that N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride may inhibit the enzyme Aldo-Keto Reductase 1C3 (AKR1C3), which plays a role in hormone metabolism and drug metabolism. Inhibitors of AKR1C3 are being explored for their potential in treating various diseases, including cancer and hormone-related disorders.

2. Antibacterial Activity

Sulfonamides are primarily known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against various strains of bacteria such as E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae. The minimum inhibitory concentration (MIC) values suggest that this compound may also possess comparable potency to established antibiotics like ceftriaxone .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Antibacterial | Inhibition of dihydropteroate synthase | |

| Enzyme Inhibition | Potential AKR1C3 inhibition | |

| Neuroprotection | Modulation of neuroinflammatory pathways |

Case Study: Antibacterial Efficacy

A recent study compared the antibacterial efficacy of N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride with other sulfonamides. The results indicated that the compound exhibited significant inhibition zones against tested bacterial strains, suggesting its potential as an effective antibacterial agent.

Synthesis Methods

Various synthetic routes have been developed for producing N,N-dimethyl-1,2,3,4-tetrahydroisoquinoline-5-sulfonamide hydrochloride with high purity. These methods typically involve the condensation of appropriate precursors followed by functional group modifications to introduce the sulfonamide group at the 5-position of the tetrahydroisoquinoline core.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for characterizing the purity and structure of this compound?

- Methodology :

- Chromatography : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times to reference standards of structurally similar tetrahydroisoquinoline derivatives .

- Spectroscopy : Employ - and -NMR to confirm the sulfonamide group and dimethyl substitution. Mass spectrometry (ESI-MS) should validate the molecular ion peak (expected m/z for ) .

- Elemental Analysis : Verify Cl⁻ content via ion chromatography to confirm hydrochloride stoichiometry.

Q. How can researchers optimize solubility for in vitro assays?

- Methodology :

- Solvent Screening : Test solubility in buffered solutions (e.g., PBS at pH 7.4) and co-solvents like DMSO (≤1% v/v). Use dynamic light scattering (DLS) to detect aggregation.

- Structural Modifications : Introduce polar groups (e.g., hydroxyl) to the tetrahydroisoquinoline core, guided by solubility trends observed in analogs like hydrastinine hydrochloride (solubility >50 mg/mL in water) .

- Table :

| Solvent | Solubility (mg/mL) | Method |

|---|---|---|

| PBS | 2.5 ± 0.3 | UV-Vis |

| DMSO | 25.0 ± 1.5 | HPLC |

Q. What synthesis parameters ensure high yield and minimal byproducts?

- Methodology :

- Reaction Optimization : Use a Buchwald-Hartwig coupling for sulfonamide introduction, monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1).

- Purification : Employ flash chromatography (gradient elution) followed by recrystallization from ethanol/water (4:1) to isolate the hydrochloride salt .

- Yield Data :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Crude | 65 | 85% |

| Purified | 45 | 99% |

Advanced Research Questions

Q. What experimental models evaluate potential neurotoxicity, given structural analogs like MPTP?

- Methodology :

- In Vitro Models : Use SH-SY5Y neuroblastoma cells to assess mitochondrial dysfunction (via JC-1 staining for membrane potential) and ROS production (DCFDA assay). Compare to MPTP-induced toxicity mechanisms .

- In Vivo Models : Administer the compound to C57BL/6 mice (1–10 mg/kg, i.p.) and monitor dopaminergic neuron loss in the substantia nigra via tyrosine hydroxylase immunohistochemistry .

- Data Interpretation : Correlate dose-response curves with LC-MS/MS quantification of brain metabolite accumulation.

Q. How to resolve contradictions in biological activity across cell lines or models?

- Methodology :

- Cross-Validation : Replicate assays in primary neurons (e.g., rat cortical) and immortalized lines (e.g., HEK293) to rule out cell-specific artifacts.

- Metabolic Profiling : Use LC-HRMS to identify species-dependent metabolites (e.g., cytochrome P450-mediated oxidation) that may alter activity .

- Table :

| Cell Line | IC₅₀ (µM) | Metabolite Detected |

|---|---|---|

| SH-SY5Y | 12.3 | None |

| HEK293 | 45.7 | N-Oxide derivative |

Q. What computational approaches predict enzyme interactions for sulfonamide targeting?

- Methodology :

- Docking Studies : Use AutoDock Vina to model binding to carbonic anhydrase IX (PDB: 3IAI). Focus on sulfonamide-Zn²⁺ coordination and hydrophobic interactions with the tetrahydroisoquinoline core.

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the enzyme-ligand complex. Compare binding free energies (MM-PBSA) to experimental IC₅₀ values .

- Table :

| Enzyme | ΔG Binding (kcal/mol) | Experimental IC₅₀ (nM) |

|---|---|---|

| CA IX | -9.2 ± 0.3 | 8.5 ± 1.2 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.